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Compound of Interest

Compound Name: Propargyl-PEG4-O-C1-Boc

Cat. No.: B610257 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the heterobifunctional linker,

Propargyl-PEG4-O-C1-Boc. This molecule is a valuable tool in the field of bioconjugation,

particularly for the synthesis of Proteolysis Targeting Chimeras (PROTACs). This guide details

its chemical structure, molecular weight, and provides experimental protocols for its use in the

construction of complex biomolecules.

Core Compound Details
Propargyl-PEG4-O-C1-Boc is a polyethylene glycol (PEG)-based linker containing two distinct

functional groups: a terminal alkyne (propargyl group) and a tert-butyloxycarbonyl (Boc)-

protected amine. This heterobifunctional nature allows for the sequential and controlled

conjugation of two different molecules. The PEG4 spacer enhances the solubility and provides

flexibility to the resulting conjugate.
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Property Value

Molecular Formula C₁₇H₃₀O₇

Molecular Weight 346.42 g/mol

CAS Number 2098489-63-3

SMILES C#CCOCCOCCOCCOCCOCC(OC(C)(C)C)=O

Purity Typically ≥97%

Appearance White to off-white solid or oil

Solubility
Soluble in DMSO, DMF, and other organic

solvents

Storage -20°C for long-term storage

Applications in Targeted Protein Degradation
Propargyl-PEG4-O-C1-Boc is primarily utilized as a linker in the synthesis of PROTACs.[1]

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target

protein, leading to the ubiquitination and subsequent degradation of the target protein by the

proteasome.[2] The linker plays a crucial role in a PROTAC's efficacy by connecting the target

protein ligand and the E3 ligase ligand and orienting them productively to form a stable ternary

complex.

The orthogonal reactivity of Propargyl-PEG4-O-C1-Boc is advantageous for the stepwise

synthesis of PROTACs. The propargyl group can be reacted with an azide-functionalized

molecule via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.

Subsequently, the Boc-protecting group can be removed to reveal a primary amine, which can

then be coupled to a second molecule, typically via an amide bond formation.

Experimental Protocols
The following are generalized protocols for the key reactions involving Propargyl-PEG4-O-C1-
Boc. Optimal conditions may vary depending on the specific substrates.

Protocol 1: Boc Deprotection of the Amine Group
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This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group to yield

a free primary amine.

Materials:

Propargyl-PEG4-O-C1-Boc

Anhydrous Dichloromethane (DCM)

Trifluoroacetic Acid (TFA)

Saturated sodium bicarbonate solution

Brine

Anhydrous sodium sulfate or magnesium sulfate

Rotary evaporator

Procedure:

Dissolve the Boc-protected Propargyl-PEG4-O-C1-Boc in anhydrous DCM.

Add an excess of TFA (e.g., 20-50% v/v) to the solution.

Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by

thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary

evaporator.

To neutralize any residual acid, redissolve the residue in an organic solvent like ethyl acetate

and wash with saturated sodium bicarbonate solution, followed by a wash with brine.

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and

concentrate under reduced pressure to obtain the deprotected amine.
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Protocol 2: Copper-Catalyzed Azide-Alkyne
Cycloaddition (CuAAC)
This protocol describes the "click" reaction between the propargyl group of the linker and an

azide-functionalized molecule.

Materials:

Propargyl-PEG4-O-C1-Boc (or the deprotected amine from Protocol 1)

Azide-functionalized molecule

Copper(II) sulfate (CuSO₄)

Sodium ascorbate

Copper-chelating ligand (e.g., Tris(3-hydroxypropyltriazolylmethyl)amine - THPTA)

Suitable solvent (e.g., a mixture of tert-butanol and water, or DMSO)

Procedure:

Dissolve the propargyl-containing molecule and the azide-containing molecule in the chosen

solvent system.

In a separate vial, prepare a stock solution of the copper catalyst by premixing CuSO₄ and

THPTA in a 1:5 molar ratio in water.

Add the copper/ligand solution to the reaction mixture to a final copper concentration of

approximately 50-250 µM.

Initiate the reaction by adding a freshly prepared solution of sodium ascorbate to a final

concentration of 1-5 mM.

Allow the reaction to proceed at room temperature, typically for 1-4 hours. Monitor the

reaction progress by LC-MS.
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Upon completion, the reaction can be quenched by the addition of a chelating agent like

EDTA. The final conjugate can be purified using appropriate chromatographic techniques.

Visualizing the PROTAC Synthesis Workflow
The following diagrams illustrate the logical steps in the synthesis of a PROTAC using

Propargyl-PEG4-O-C1-Boc and the general mechanism of action of the resulting PROTAC.
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Caption: A generalized workflow for the synthesis of a PROTAC using Propargyl-PEG4-O-C1-
Boc.
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Caption: The mechanism of action for a PROTAC-mediated protein degradation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Propargyl-PEG4-O-C1-Boc: A Technical Guide for
Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b610257#propargyl-peg4-o-c1-boc-structure-and-
molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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